molecular formula C7H13NO3 B1595705 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone CAS No. 3375-84-6

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Cat. No. B1595705
Key on ui cas rn: 3375-84-6
M. Wt: 159.18 g/mol
InChI Key: HJXDCFUIDHJETK-UHFFFAOYSA-N
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Patent
US04281200

Procedure details

When 0.224 mol of NaOH in 1.11 mole of water was mixed with 1 mol of 5-methyl-N-(2-hydroxypropyl) oxazolidin-2-one (MHPO) and the mixture heated at 95° C. for five hours there was obtained about a 13 percent conversion of the MHPO to diisopropanolamine (DIPA). After 29 hours at 95° C. only 13.9% conversion was achieved. Following the addition of an additional 0.22 mol of NaOH to the reaction mass, continued heating at 95° C. resulted in a conversion of only about 25%. This experiment establishes that the reaction to convert one mol of MHPO to its component (1 mol diisopropanolamine) requires two (2) mol NaOH. A white precipitate formed during the process and was identified by IR analysis as Na2CO3.
Name
Quantity
0.224 mol
Type
reactant
Reaction Step One
Name
Quantity
1.11 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[CH3:4][CH:5]1[O:9][C:8](=[O:10])[N:7]([CH2:11][CH:12]([OH:14])[CH3:13])[CH2:6]1>>[CH3:4][CH:5]1[O:9][C:8](=[O:10])[N:7]([CH2:11][CH:12]([OH:14])[CH3:13])[CH2:6]1.[CH3:4][CH:5]([OH:9])[CH2:6][NH:7][CH2:11][CH:12]([OH:14])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.224 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.11 mol
Type
reactant
Smiles
O
Name
Quantity
1 mol
Type
reactant
Smiles
CC1CN(C(O1)=O)CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CN(C(O1)=O)CC(C)O
Name
Type
product
Smiles
CC(CNCC(C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04281200

Procedure details

When 0.224 mol of NaOH in 1.11 mole of water was mixed with 1 mol of 5-methyl-N-(2-hydroxypropyl) oxazolidin-2-one (MHPO) and the mixture heated at 95° C. for five hours there was obtained about a 13 percent conversion of the MHPO to diisopropanolamine (DIPA). After 29 hours at 95° C. only 13.9% conversion was achieved. Following the addition of an additional 0.22 mol of NaOH to the reaction mass, continued heating at 95° C. resulted in a conversion of only about 25%. This experiment establishes that the reaction to convert one mol of MHPO to its component (1 mol diisopropanolamine) requires two (2) mol NaOH. A white precipitate formed during the process and was identified by IR analysis as Na2CO3.
Name
Quantity
0.224 mol
Type
reactant
Reaction Step One
Name
Quantity
1.11 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[CH3:4][CH:5]1[O:9][C:8](=[O:10])[N:7]([CH2:11][CH:12]([OH:14])[CH3:13])[CH2:6]1>>[CH3:4][CH:5]1[O:9][C:8](=[O:10])[N:7]([CH2:11][CH:12]([OH:14])[CH3:13])[CH2:6]1.[CH3:4][CH:5]([OH:9])[CH2:6][NH:7][CH2:11][CH:12]([OH:14])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.224 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.11 mol
Type
reactant
Smiles
O
Name
Quantity
1 mol
Type
reactant
Smiles
CC1CN(C(O1)=O)CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CN(C(O1)=O)CC(C)O
Name
Type
product
Smiles
CC(CNCC(C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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